molecular formula C10H11N3O3S B14817968 N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14817968
M. Wt: 253.28 g/mol
InChI Key: MYSWXKXKQLIYGH-UHFFFAOYSA-N
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Description

N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11N3O3S and a molecular weight of 253.281 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyano-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-cyano-4-cyclopropoxypyridin-3-YL)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(2-phenoxyethyl)methanesulfonamide
  • Trifluoromethylpyridines

Uniqueness

N-(3-Cyano-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

N-(3-cyano-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C10H11N3O3S/c1-17(14,15)13-10-7(4-11)5-12-6-9(10)16-8-2-3-8/h5-6,8H,2-3H2,1H3,(H,12,13)

InChI Key

MYSWXKXKQLIYGH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1C#N)OC2CC2

Origin of Product

United States

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